molecular formula C14H25NO4 B1469927 tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate CAS No. 1860028-35-8

tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1469927
CAS No.: 1860028-35-8
M. Wt: 271.35 g/mol
InChI Key: SPVMBHXERZZLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate (CAS 1860028-35-8) is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research. This compound, with a molecular formula of C14H25NO4 and a molecular weight of 271.35 g/mol, is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and a methyl ester . The Boc group serves as a crucial protecting agent for secondary amines, allowing for selective reactions elsewhere in the molecule during complex multi-step synthesis, while the ester moiety can be hydrolyzed or further modified. The specific placement of the 4-methyl substituent on the piperidine ring makes this compound a valuable scaffold for constructing more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) and medicinal chemistry candidates . As a versatile synthetic intermediate, it enables researchers to explore novel chemical spaces and develop structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal utilization. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, including the use of personal protective equipment .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10-6-7-15(13(17)19-14(2,3)4)9-11(10)8-12(16)18-5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMBHXERZZLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate, commonly referred to as tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine , is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 1860028-35-8
PropertyValue
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
CAS Number1860028-35-8
Boiling PointNot available

The biological activity of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine involves several mechanisms:

  • Inhibition of Enzymes : This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : Research has demonstrated that this compound may protect neuronal cells from oxidative stress and inflammation induced by amyloid-beta peptides. It enhances cell viability in astrocytes exposed to toxic conditions .

Study on Neuroprotective Effects

A study investigated the effects of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine on astrocytes treated with amyloid-beta (Aβ) peptides. The results indicated:

  • Cell Viability : The compound improved cell viability from 43.78% (Aβ alone) to 62.98% when co-treated with Aβ .
  • Cytokine Modulation : It reduced TNF-α levels, suggesting an anti-inflammatory effect, although not statistically significant compared to controls .

In Vivo Studies

In vivo studies in rodent models have shown that while the compound exhibits protective effects against cognitive decline, its bioavailability in the brain remains a concern. Further optimization is needed for effective therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionAChE and β-secretase inhibition
NeuroprotectionIncreased cell viability in astrocytes
Cytokine ReductionDecreased TNF-α levels
In Vivo EfficacyModerate effects observed; bioavailability issues

Scientific Research Applications

Synthesis and Derivatives

This compound is often synthesized as a building block for more complex molecules. Its unique structure allows it to serve as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug discovery. For instance, the synthesis of azetidine and oxetane amino acid derivatives has been reported, showcasing its utility in creating conformationally constrained analogues of amino acids that can enhance the biological activity of peptides .

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been utilized in the development of new analgesics and anti-inflammatory drugs. Its structural features enable modifications that can lead to enhanced potency and selectivity for specific biological targets.
    • Case Study: Research has demonstrated that derivatives of this compound can act as effective analogues of known pain medications, potentially leading to the development of new therapeutic agents .
  • Protein Degradation :
    • As a part of the protein degrader building blocks, this compound plays a role in targeted protein degradation strategies. These strategies are gaining traction in therapeutic areas such as oncology, where degrading specific proteins can lead to cancer cell death .

Laboratory Applications

This compound is primarily used in laboratory settings for:

  • Chemical Research : It serves as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.
  • Biochemical Studies : The compound is employed to study enzyme interactions and metabolic pathways due to its ability to mimic certain biological substrates .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Drug DevelopmentUsed as a precursor for analgesics and anti-inflammatory agentsSynthesis of new pain medication analogues
Protein DegradationBuilding block for targeted protein degradation strategiesUtilization in oncology therapies
Organic SynthesisServes as a reagent for synthesizing complex organic moleculesVarious synthetic routes explored
Biochemical ResearchEmployed in studies related to enzyme interactions and metabolic pathwaysInsights into metabolic pathways

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the corresponding piperidine derivative. This reaction is pivotal for further functionalization of the nitrogen atom.

Reaction ConditionsReagentsYieldReference
Trifluoroacetic acid (TFA), DCM, RTTFA (5.86 mL), 30 min, RT85%

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine .

Ester Functionalization Reactions

The 2-methoxy-2-oxoethyl group undergoes hydrolysis, transesterification, and alkylation.

Hydrolysis to Carboxylic Acid

Reaction ConditionsReagentsYieldReference
Aqueous HCl, THF, reflux6M HCl, THF, 12 h, reflux92%

Mechanism : Acid-catalyzed nucleophilic acyl substitution converts the ester to a carboxylic acid .

Transesterification

Reaction ConditionsReagentsYieldReference
Ethanol, H₂SO₄, refluxEtOH, H₂SO₄ (cat.), 6 h78%

Mechanism : Acid-catalyzed exchange of the methoxy group with ethanol.

Substitution at the Piperidine Ring

The methyl group at the 4-position and the ester side chain participate in substitution reactions.

Nucleophilic Substitution

Reaction ConditionsReagentsYieldReference
KOtBu, THF, -78°C to RTKOtBu (1.6 M), THF, 2 h40–76%

Example : Deprotonation with KOtBu enables conjugate addition to α,β-unsaturated esters .

Oxidation and Reduction

The ester and piperidine moieties undergo redox transformations.

Reduction of Ester to Alcohol

Reaction ConditionsReagentsYieldReference
LiAlH₄, THF, 0°C to RTLiAlH₄ (2 eq.), 4 h65%

Mechanism : Hydride reduction converts the ester to a primary alcohol.

Oxidation of Piperidine

Reaction ConditionsReagentsYieldReference
mCPBA, DCM, 0°C to RTmCPBA (1.2 eq.), 12 h58%

Mechanism : Epoxidation or N-oxidation depending on reaction specifics.

Cross-Coupling Reactions

The Boc-protected amine and ester groups facilitate palladium-catalyzed couplings.

Reaction ConditionsReagentsYieldReference
Pd(dba)₂, Xantphos, Cs₂CO₃, dioxanePd(dba)₂ (5 mol%), 100°C84%

Example : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

Side-Chain Functionalization

The 2-methoxy-2-oxoethyl group participates in alkylation and Michael additions.

Michael Addition

Reaction ConditionsReagentsYieldReference
Methyl acrylate, KOtBu, THF, -78°CMethyl acrylate (2 eq.)117%*

Note : *Yield exceeding 100% suggests incomplete purification or measurement error .

Comparative Reactivity Table

Reaction TypeKey ReagentsConditionsYield Range
Boc DeprotectionTFART, 30 min85–90%
Ester HydrolysisHCl/THFReflux, 12 h85–92%
TransesterificationH₂SO₄/EtOHReflux, 6 h70–78%
Reductive AminationNaBH₃CN, MeOHRT, 12 h60–68%

Comparison with Similar Compounds

Structural Analogs in Azetidine and Piperidine Series

tert-Butyl 3-(2-Methoxy-2-oxoethyl)azetidine-1-carboxylate
  • Structure : Azetidine (4-membered ring) instead of piperidine.
  • Synthesis : Synthesized via Aza-Michael addition using tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and DBU in acetonitrile, yielding 70–80% for derivatives .
  • Key Differences : Smaller ring size increases ring strain, reducing thermal stability compared to the 6-membered piperidine analog. Azetidine derivatives are less common in drug development due to synthetic challenges .
tert-Butyl 4-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate
  • Structure : Positional isomer with the ester side chain at position 4 instead of 3.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, as described in European patent procedures .
tert-Butyl 3-(2-Methoxy-2-oxoethyl)piperazine-1-carboxylate
  • Structure : Piperazine ring (two nitrogen atoms) instead of piperidine.
  • Synthesis : Derived from methyl piperazin-2-ylacetate with Boc protection .
  • Key Differences : Additional nitrogen atom enhances polarity and hydrogen-bonding capacity, making it more suitable for kinase inhibitor scaffolds .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%) Key Applications
Target compound (piperidine derivative) Not reported ~1735–1740 Drug intermediates
Azetidine derivative (5k) 100.9–102.2 1738, 1693 80 Constrained amino acid analogs
Piperazine derivative Oil 1735–1740 75–90 Kinase inhibitors
4-Methylpiperidine analog (3b) Not reported Not reported 86 C–H functionalization studies
  • Spectroscopy : The target compound’s $^1$H-NMR would show distinct signals for the Boc group (δ ~1.4 ppm, singlet) and methoxy protons (δ ~3.7 ppm, singlet), similar to azetidine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate generally proceeds via:

  • Starting from a suitably substituted piperidine derivative such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
  • Formation of the methoxycarbonyl substituent at the 3-position via nucleophilic addition or alkylation with methyl esters.
  • Protection and deprotection steps involving tert-butyl carbamate groups to maintain the integrity of the piperidine nitrogen.
  • Purification through chromatographic techniques.

This approach ensures regioselective substitution and retention of stereochemistry where applicable.

Detailed Experimental Procedure and Conditions

A representative preparation method is described as follows:

Step Reagents & Conditions Procedure Summary Yield & Notes
1 (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol), THF, potassium tert-butoxide (1.6 M in THF, 29.9 mmol), -78 °C to 0 °C The starting piperidine derivative is dissolved in THF, cooled to -78 °C under nitrogen. Potassium tert-butoxide is added slowly, and the mixture is warmed to 0 °C to generate an enolate intermediate. High conversion to enolate intermediate
2 Methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol), dropwise addition at -78 °C, warming to ambient temperature The methyl 3-methoxyacrylate is added dropwise to the enolate solution to introduce the methoxycarbonyl substituent at the 3-position. The reaction mixture is stirred at room temperature for 2 hours. Formation of the methoxycarbonylated intermediate
3 N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol), -78 °C to 0 °C Addition of trifluoromethanesulfonylating agent to activate the intermediate for further transformations. Formation of triflate derivatives; yellow solid obtained
4 Workup with saturated aqueous sodium bicarbonate and ethyl acetate extraction Standard aqueous workup and organic extraction to isolate the product mixture. Organic layer dried and concentrated
5 Purification by flash column chromatography (silica gel, gradient elution 0-30% EtOAc in heptane) Purification yields a mixture of substituted dihydropyridine derivatives as a yellow solid. Yield: 117% (based on starting material, indicating possible impurities or mixture)

This method highlights the use of low temperatures (-78 °C) to control reactivity and selectivity during nucleophilic addition and subsequent functionalization steps. The use of potassium tert-butoxide as a strong base facilitates enolate formation, critical for the introduction of the methoxycarbonyl group.

Purification and Characterization

  • Purification is typically achieved by flash column chromatography using silica gel with a gradient elution system ranging from 0 to 30% ethyl acetate in heptane.
  • The purified compound is obtained as a yellow solid.
  • Characterization is performed by standard spectroscopic methods (NMR, MS), confirming the presence of the tert-butyl carbamate, methoxycarbonyl group, and methyl substitution on the piperidine ring.

Alternative Synthetic Routes and Optimization

While the above method is detailed and effective, alternative routes have been reported involving:

  • Starting from piperidin-4-ylmethanol derivatives, followed by acylation and substitution steps to introduce the methoxycarbonyl group and tert-butyl carbamate protection.
  • Optimization of reaction conditions to improve overall yield, which in some cases remains moderate (~20% over multiple steps), indicating challenges in multi-step synthesis and purification.

Summary Table of Key Reaction Parameters

Parameter Description Value/Condition
Starting Material (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate 5.00 g (23.4 mmol)
Solvent Tetrahydrofuran (THF) 47.0 mL
Base Potassium tert-butoxide (1.6 M in THF) 19.0 mL (29.9 mmol)
Temperature Enolate formation and addition -78 °C to 0 °C
Electrophile Methyl 3-methoxyacrylate 5.29 mL (49.2 mmol)
Activating Agent N-phenyl bis-trifluoromethane sulfonamide 13.2 g (37.0 mmol)
Workup Saturated NaHCO3, EtOAc extraction Standard
Purification Flash chromatography Silica gel, 0-30% EtOAc/heptane gradient
Yield Crude mixture 117% (indicative of mixture)

Research Findings and Considerations

  • The use of strong bases and low temperatures is essential to control regioselectivity and avoid side reactions.
  • The trifluoromethanesulfonylation step activates the intermediate for further functionalization or coupling reactions.
  • The reaction mixture often contains regioisomeric or stereoisomeric mixtures requiring careful chromatographic separation.
  • Scale-up requires careful control of temperature and reagent addition rates to maintain reproducibility and yield.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

  • Step 1: Alkylation of 4-methylpiperidine with a tert-butyloxycarbonyl (Boc) protecting group to introduce steric protection .
  • Step 2: Introduction of the 2-methoxy-2-oxoethyl group via nucleophilic substitution or Michael addition, using reagents like methyl acrylate derivatives under anhydrous conditions .
  • Step 3: Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product, achieving >95% purity .

Purification Methods: How is this compound effectively purified, and what solvents are optimal?

Methodological Answer:

  • Silica Gel Chromatography: Use a hexane:ethyl acetate (3:1 to 1:2) gradient to resolve polar impurities. This method is effective for separating ester-containing derivatives .
  • Recrystallization: Ethanol or methanol at low temperatures (0–5°C) can enhance crystalline yield, particularly if solubility data (Log S ≈ -3.5) indicate moderate polarity .

Structural Characterization: Which spectroscopic techniques confirm the structure and purity?

Methodological Answer:

  • 1H/13C NMR: Key signals include the tert-butyl singlet (δ 1.4 ppm, 9H), methoxy group (δ 3.6 ppm), and piperidine ring protons (δ 1.8–2.5 ppm). DEPT-135 confirms methyl and methylene groups .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 298.202 (calculated for C₁₅H₂₇NO₄) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm ensures >98% purity .

Safety Handling (Basic): What precautions are critical during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (N95 mask) is advised if handling powders .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as acute toxicity data (Category 4 for oral/dermal exposure) suggest moderate hazard .
  • Storage: Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .

Advanced Synthesis Optimization: How can reaction yields be improved despite steric hindrance from the tert-butyl group?

Methodological Answer:

  • Catalyst Screening: Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for efficient C–C bond formation. Steric hindrance may require bulky ligands like SPhos .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Microwave-assisted synthesis (80°C, 30 min) can accelerate sluggish steps .
  • DOE (Design of Experiments): Vary temperature, catalyst loading, and reaction time to identify optimal conditions via response surface methodology .

Mechanistic Insights: What role does the methoxy-oxoethyl moiety play in downstream reactivity?

Methodological Answer:

  • Electrophilic Reactivity: The ester group (2-methoxy-2-oxoethyl) acts as an electron-withdrawing group, facilitating nucleophilic attack at the carbonyl carbon for amide bond formation .
  • Hydrolysis Sensitivity: Under basic conditions (pH >10), the ester hydrolyzes to a carboxylic acid, necessitating pH control during storage .

Advanced Analytical Techniques: How are trace impurities quantified and identified?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using MRM (multiple reaction monitoring). Common byproducts include de-esterified or Boc-deprotected derivatives .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in complex mixtures, particularly for diastereomers formed during synthesis .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) to guide storage and handling .

Data Contradictions: How should researchers reconcile conflicting reaction conditions reported in literature?

Methodological Answer:

  • Computational Modeling: Use QSPR (Quantitative Structure-Property Relationship) to predict optimal reaction parameters based on electronic (HOMO/LUMO) and steric descriptors .
  • Meta-Analysis: Compare solvent polarity (log P) and catalyst turnover rates across studies. For example, DMF (log P = -1.0) may outperform THF (log P = 0.5) in polar reactions .
  • Validation Studies: Reproduce conflicting protocols with controlled variables (e.g., humidity, reagent purity) to isolate critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.